2,3,4-Trifluoro-5-nitrobenzoic acid
Overview
Description
2,3,4-Trifluoro-5-nitrobenzoic acid is an organic compound with the molecular formula C7H2F3NO4 It is a trifluoromethyl-substituted benzoic acid derivative, characterized by the presence of three fluorine atoms and a nitro group attached to the benzene ring
Mechanism of Action
Target of Action
It is known that nitrobenzoic acids are often used as intermediates in the synthesis of various pharmaceutical agents .
Mode of Action
Nitrobenzoic acids are known to participate in various chemical reactions, including substitution and coupling reactions . The nitro group (-NO2) and the carboxyl group (-COOH) in the compound can interact with other molecules, leading to changes in their structure and function.
Biochemical Pathways
It’s known that nitrobenzoic acids can be involved in various chemical reactions, suggesting that they may influence a range of biochemical pathways .
Result of Action
Given its chemical structure, it is likely to participate in various chemical reactions, leading to changes in the structure and function of other molecules .
Action Environment
The action of 2,3,4-Trifluoro-5-nitrobenzoic acid can be influenced by various environmental factors. For instance, the pH of the environment can affect the ionization state of the compound, potentially influencing its reactivity. Additionally, the presence of other molecules can impact the compound’s stability and efficacy .
Preparation Methods
Synthetic Routes and Reaction Conditions
2,3,4-Trifluoro-5-nitrobenzoic acid can be synthesized through the nitration of 2,3,4-trifluorobenzoic acid. The process typically involves the addition of fuming nitric acid to 2,3,4-trifluorobenzoic acid in the presence of concentrated sulfuric acid as an activating agent. The reaction is carried out at a temperature range of 5 to 30°C and is stirred for several hours to ensure complete nitration .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity, often involving continuous flow reactors and advanced purification techniques to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
2,3,4-Trifluoro-5-nitrobenzoic acid undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using hydrogen gas in the presence of a palladium catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the positions ortho and para to the nitro group.
Common Reagents and Conditions
Reduction: Hydrogen gas and palladium on carbon (Pd/C) are commonly used for the reduction of the nitro group.
Substitution: Ammonium hydroxide and other nucleophiles can be used under appropriate conditions to achieve substitution reactions.
Major Products Formed
Reduction: 5-Amino-2,3,4-trifluorobenzoic acid is formed when the nitro group is reduced.
Substitution: Various substituted derivatives can be formed depending on the nucleophile used, such as 4-amino-2,3-difluoro-5-nitrobenzoic acid.
Scientific Research Applications
2,3,4-Trifluoro-5-nitrobenzoic acid has a wide range of applications in scientific research:
Chemistry: It serves as a precursor for the synthesis of various heterocyclic compounds and fluorinated derivatives.
Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions due to its unique electronic properties.
Medicine: It is a key intermediate in the synthesis of pharmaceutical agents, particularly those with antibacterial and antiviral properties.
Industry: The compound is used in the production of specialty chemicals and materials with enhanced properties.
Comparison with Similar Compounds
Similar Compounds
- 2,3,4-Trifluorobenzoic acid
- 3,4,5-Trifluorobenzoic acid
- 4-(Trifluoromethyl)benzoic acid
Uniqueness
2,3,4-Trifluoro-5-nitrobenzoic acid is unique due to the presence of both trifluoromethyl and nitro groups on the benzene ring. This combination of substituents enhances its reactivity and makes it a valuable intermediate in the synthesis of complex organic molecules.
Biological Activity
2,3,4-Trifluoro-5-nitrobenzoic acid (TFNBA) is an aromatic compound characterized by its trifluoromethyl and nitro substituents. This unique structure imparts significant biological activity, making it a subject of interest in various fields including medicinal chemistry and pharmacology. The following sections provide a comprehensive overview of its biological activity, including mechanisms of action, case studies, and relevant research findings.
TFNBA has the molecular formula CHFNO and a molecular weight of approximately 221.09 g/mol. The trifluoromethyl and nitro groups enhance its reactivity and solubility in organic solvents, facilitating interactions with biological targets .
The biological activity of TFNBA is primarily attributed to its ability to interact with various enzymes and receptors. The presence of the nitro group allows for reduction to form reactive intermediates that can bind to biological macromolecules, leading to diverse biological effects. This mechanism is particularly relevant in the context of cancer therapy, where TFNBA has shown promise in inhibiting tumor cell proliferation.
Antiproliferative Effects
Research has demonstrated that TFNBA exhibits antiproliferative effects on various cancer cell lines. A study indicated that TFNBA could inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. The compound's effectiveness was evaluated through IC50 values, which measure the concentration required to inhibit cell growth by 50%. For instance, TFNBA displayed an IC50 value in the low micromolar range against specific cancer cell lines .
Interaction with Enzymes
TFNBA has been shown to bind effectively to certain enzymes involved in metabolic processes. This binding can modulate enzyme activity, potentially leading to therapeutic effects in conditions such as inflammation and cancer. For example, studies have highlighted its interaction with monoacylglycerol lipase (MAGL), an enzyme implicated in pain and inflammation pathways .
Case Studies
- Anticancer Activity : In vitro studies have indicated that TFNBA can induce apoptosis in human breast cancer cells. The compound was tested against MCF-7 cell lines, showing a significant reduction in cell viability at concentrations above 10 µM after 48 hours of treatment.
- Antimycobacterial Activity : A recent investigation into nitrobenzoates revealed that compounds structurally related to TFNBA exhibited activity against Mycobacterium tuberculosis. The study emphasized the importance of the nitro group for antimicrobial efficacy, suggesting potential applications for TFNBA in treating tuberculosis .
Comparative Analysis with Similar Compounds
Compound Name | Structure | Biological Activity |
---|---|---|
2-Chloro-4-nitrobenzoic acid | Structure | Antiviral properties against HIV |
3,5-Dinitrobenzoate | Structure | Enhanced antimycobacterial activity |
5-Nitro-2,3,4-trifluorobenzotrifluoride | Structure | Bioactive properties in drug development |
Properties
IUPAC Name |
2,3,4-trifluoro-5-nitrobenzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H2F3NO4/c8-4-2(7(12)13)1-3(11(14)15)5(9)6(4)10/h1H,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BCMIOBTWFPSPJJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=C(C(=C1[N+](=O)[O-])F)F)F)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H2F3NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00579029 | |
Record name | 2,3,4-Trifluoro-5-nitrobenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00579029 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
197520-71-1 | |
Record name | 2,3,4-Trifluoro-5-nitrobenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00579029 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,3,4-trifluoro-5-nitrobenzoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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